molecular formula C8H14N2O B2740902 rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1820570-33-9

rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B2740902
M. Wt: 154.213
InChI Key: ZUPCKOVDCHXISZ-RQJHMYQMSA-N
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Description

“rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one” is a chemical compound with the CAS Number: 1820570-33-9 . It has a molecular weight of 154.21 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one . The InChI Code is 1S/C8H14N2O/c1-10-7-3-2-6(8(10)11)4-9-5-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is solid in physical form . It has a molecular weight of 154.21 . The storage temperature is room temperature .

Scientific Research Applications

PET Radioligand for Imaging Cerebral α7-nAChR

Rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one has been explored as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR). This application is significant in neuroscience research, particularly for studying cerebral functions and disorders. The compound has shown the ability to penetrate the blood-brain barrier and label neuronal α7-nAChRs specifically, highlighting its potential in neuroimaging studies (Gao et al., 2012).

Synthesis and Biological Activity in Cancer Research

Another significant application lies in the field of cancer research. Derivatives of this compound have demonstrated high affinity for sigma1 receptors and showed considerable activity against human tumor cell lines, particularly in small cell lung cancer. This research opens potential pathways for developing new anticancer drugs or diagnostic tools (Geiger et al., 2007).

Study in Chemical Structure and Reactivity

The compound's structure and reactivity have also been a focus of scientific study. Research into its conformational properties and chemical reactivity contributes to a deeper understanding of diazabicyclo compounds, which are crucial in various chemical syntheses and pharmaceutical applications. This fundamental research is vital for advancing knowledge in organic chemistry and material science (Weber et al., 2001).

Potential in Drug Delivery Systems

Recent advancements also indicate the potential use of rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives in drug delivery systems. These compounds can act as molecular switches in liposomal containers, stimulating the release of compounds under specific external factors like pH changes. This application is particularly relevant in targeted drug delivery and controlled release systems in pharmacotherapy (Veremeeva et al., 2021).

Applications in Polymer Science

In polymer science, derivatives of this compound have been used in the organocatalyzed ring-opening polymerization of rac-lactide. This process demonstrates the transfer of chirality from a catalyst to a polymer, which is a significant development in the field of synthetic polymers and materials science (Sanchez-Sanchez et al., 2017).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-7-3-2-6(8(10)11)4-9-5-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPCKOVDCHXISZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H](C1=O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

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